molecular formula C17H17N3O2 B4239442 N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide

Cat. No.: B4239442
M. Wt: 295.34 g/mol
InChI Key: OGMIACRZUZFHFJ-UHFFFAOYSA-N
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Description

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide is a complex organic compound that belongs to the class of oxazole derivatives Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide typically involves multiple steps. One common method involves the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reaction with sodium and ammonium chloride in ethanol solution yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including esterification, oxidation, and nucleophilic substitution, which can be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Trimethylsilyl cyanide, sodium, ammonium chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide is unique due to its specific structural features, which confer distinct biological activities

Properties

IUPAC Name

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-3-5-15(21)19-13-8-7-12(10-11(13)2)17-20-16-14(22-17)6-4-9-18-16/h4,6-10H,3,5H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMIACRZUZFHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide
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N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide
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N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide
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N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide
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N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide

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